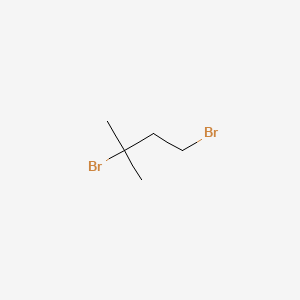

1,3-Dibromo-3-methylbutane

Description

Properties

IUPAC Name |

1,3-dibromo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJFMQSXQQUJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179203 | |

| Record name | Butane, 1,3-dibromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24443-15-0 | |

| Record name | Butane, 1,3-dibromo-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024443150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-dibromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,3-Dibromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-3-methylbutane is a vicinal dibromoalkane that serves as a versatile intermediate in organic synthesis. Its unique structural arrangement, featuring both a primary and a tertiary bromide, imparts differential reactivity that can be exploited for the synthesis of a variety of organic molecules, including cyclic and heterocyclic compounds. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its practical applications in research and development.

Chemical Identity and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C₅H₁₀Br₂ and a molecular weight of approximately 229.94 g/mol .[1][2] It is also known by its IUPAC name, this compound.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24443-15-0 | [1][2][4] |

| Molecular Formula | C₅H₁₀Br₂ | [1][2][4] |

| Molecular Weight | 229.94 g/mol | [1] |

| Boiling Point | 181.6 °C at 760 mmHg | [4] |

| Density | ~1.672 - 1.69 g/cm³ | [4] |

| Refractive Index | ~1.5041 | [4] |

| Flash Point | 58.5 °C | [4] |

| Appearance | Clear, colorless to yellow or brown liquid | [5] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit three distinct signals:

-

A singlet in the downfield region corresponding to the two equivalent methyl groups attached to the tertiary carbon bearing a bromine atom.

-

A triplet in the mid-field region corresponding to the methylene group adjacent to the primary bromine.

-

A triplet in the upfield region corresponding to the methylene group adjacent to the quaternary carbon.

The integration of these signals would be in a 6:2:2 ratio, respectively. The coupling between the two methylene groups would result in the observed triplet splitting pattern.

¹³C NMR: The carbon NMR spectrum is anticipated to show four signals:

-

A signal for the two equivalent methyl carbons.

-

A signal for the methylene carbon attached to the primary bromine.

-

A signal for the other methylene carbon.

-

A signal for the quaternary carbon attached to the tertiary bromine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. Key absorptions would include:

-

C-H stretching: Strong bands in the 2950-2850 cm⁻¹ region.

-

C-H bending: Bands in the 1470-1430 cm⁻¹ (methylene scissoring) and 1380-1370 cm⁻¹ (methyl bending) regions.

-

C-Br stretching: Weak to medium bands in the 650-550 cm⁻¹ region. The presence of two C-Br bonds may lead to multiple or broadened absorptions in this area.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 228, 230, and 232 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and subsequent alkyl chain cleavage.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrobromination of isoprene (2-methyl-1,3-butadiene). This reaction proceeds through an electrophilic addition mechanism.

Experimental Protocol: Synthesis from Isoprene

Causality: The addition of HBr to the conjugated diene system of isoprene proceeds via the formation of the more stable carbocation intermediate. The first equivalent of HBr adds to generate a tertiary allylic carbocation. The subsequent attack by the bromide ion can occur at either the secondary or tertiary carbon. Under conditions that favor thermodynamic control, the 1,4-addition product can be formed, which upon reaction with a second equivalent of HBr yields this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve isoprene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. Cool the flask in an ice-water bath.

-

Addition of HBr: Slowly add two equivalents of a solution of hydrogen bromide in acetic acid or a stream of anhydrous HBr gas to the cooled isoprene solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any excess acid, and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The presence of both a primary and a tertiary bromide in this compound allows for selective reactions, making it a valuable building block in organic synthesis.

Nucleophilic Substitution Reactions

The primary bromide is more susceptible to SN2 reactions, while the tertiary bromide can undergo SN1 reactions under appropriate conditions. This differential reactivity can be exploited for sequential substitutions.

Experimental Protocol: Reaction with Sodium Azide (Illustrative)

Causality: The azide ion is a good nucleophile and will preferentially attack the less sterically hindered primary carbon via an SN2 mechanism.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Nucleophile: Add a slight excess of sodium azide to the solution.

-

Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting azido-bromo-methylbutane can be purified by column chromatography.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base will promote elimination reactions. The tertiary bromide is more prone to E2 elimination, leading to the formation of an alkene. Intramolecular reactions are also possible.

Formation of Cyclic Compounds

The 1,3-dihalo functionality makes this compound a suitable precursor for the synthesis of three-membered rings through intramolecular cyclization.

Experimental Protocol: Synthesis of 1,1-dimethylcyclopropane (Illustrative)

Causality: In the presence of a reducing metal like zinc or magnesium, an intramolecular Wurtz-type reaction can occur, leading to the formation of a cyclopropane ring with the elimination of both bromine atoms.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place activated zinc dust or magnesium turnings.

-

Addition of Reactant: Add a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the metal suspension. A small crystal of iodine can be added to initiate the reaction.

-

Reaction Conditions: The reaction is often exothermic and may require initial gentle heating to start. Once initiated, the reaction is typically stirred at room temperature or with gentle reflux until the starting material is consumed (monitored by GC).

-

Work-up and Purification: After the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with a low-boiling-point solvent like pentane. Dry the organic layer and carefully distill the volatile 1,1-dimethylcyclopropane.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause an allergic skin reaction.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing fumes, mist, or vapors.[6] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug molecules are not widely reported, its utility as a synthetic intermediate is significant. The ability to introduce a gem-dimethylcyclopropyl or a related branched five-carbon unit is valuable in medicinal chemistry for several reasons:

-

Metabolic Stability: The introduction of quaternary centers or cyclopropane rings can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Conformational Rigidity: The rigid cyclopropane ring can lock a molecule into a specific conformation, which can be crucial for optimal binding to a biological target.

-

Lipophilicity Modulation: The incorporation of alkyl groups can modulate the lipophilicity of a molecule, which is a key parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its differential reactivity at the primary and tertiary carbon centers provides a handle for selective chemical transformations. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is essential for its effective utilization in the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.

References

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. Butane, 1,3-dibromo-3-methyl- [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. B20468.22 [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 1,3-Dibromo-3-methylbutane (CAS: 24443-15-0)

This document provides a comprehensive technical overview of this compound, a versatile yet specific difunctional alkyl halide. It is intended for researchers, chemists, and drug development professionals who seek to understand and utilize this compound's unique structural features in synthetic applications. This guide moves beyond simple data recitation to explain the causal relationships behind its properties, reactivity, and potential applications, ensuring a deep and practical understanding.

This compound possesses a unique structure with two bromine atoms situated at sterically and electronically distinct positions: a primary (C1) and a tertiary (C3) carbon. This differentiation is the cornerstone of its selective reactivity and utility as a synthetic building block. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 24443-15-0 | [1][2][3] |

| Molecular Formula | C₅H₁₀Br₂ | [1][4][5] |

| Molecular Weight | 229.94 g/mol | [1][5][6] |

| IUPAC Name | This compound | [2][5][7] |

| Appearance | Clear colorless to yellow to brown liquid | [8] |

| Density | ~1.672 - 1.69 g/cm³ | [4][5] |

| Boiling Point | 181.6°C at 760 mmHg | [4] |

| Flash Point | 58.5°C to >110°C (230°F) | [4][5] |

| Refractive Index | 1.5040 - 1.5080 @ 20°C | [4][8] |

| SMILES | CC(C)(Br)CCBr | [2][5] |

| InChIKey | XMJFMQSXQQUJTQ-UHFFFAOYSA-N | [2][5][7] |

Synthesis Pathway and Methodologies

While multiple synthetic routes can be envisioned, a common and logical approach involves the hydrobromination of an appropriate unsaturated precursor. A plausible and illustrative synthesis starting from 2-methyl-1-buten-3-yne is detailed here. This precursor is commercially available and allows for a controlled, two-step addition of hydrogen bromide (HBr).

Conceptual Synthesis Workflow

The synthesis hinges on the selective addition of HBr across the double and triple bonds of the starting enyne. The first addition targets the more reactive triple bond, followed by a second addition to the double bond, governed by Markovnikov's rule.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Methyl-1-buten-3-yne

This protocol is a representative procedure based on established principles of electrophilic and radical additions to unsaturated hydrocarbons.

Materials:

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Radical initiator (e.g., AIBN) or peroxide (e.g., benzoyl peroxide) for the second step

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, gas inlet tube, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Step 1: First HBr Addition (Markovnikov)

-

Dissolve 1.0 equivalent of 2-methyl-1-buten-3-yne in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath. The low temperature helps to control the exothermicity of the reaction and minimize side products.

-

Slowly bubble 1.0 equivalent of HBr gas through the solution or add it dropwise as a solution in acetic acid. The reaction is typically rapid.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction with a cold, saturated solution of sodium bicarbonate to neutralize any excess acid.

-

-

Step 2: Second HBr Addition (Anti-Markovnikov to Alkene)

-

To the crude intermediate from Step 1 (which can be used directly or after a preliminary workup), add a catalytic amount of a radical initiator like AIBN. The presence of a radical initiator is crucial to direct the HBr addition to the terminal carbon of the double bond (anti-Markovnikov), forming the primary bromide.

-

Again, cool the mixture to 0°C and slowly introduce another 1.0 equivalent of HBr.

-

Allow the reaction to warm to room temperature and stir until completion, as confirmed by analytical monitoring.

-

-

Workup and Purification:

-

Transfer the final reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine. These washes remove residual acid and water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product should be purified by vacuum distillation to yield pure this compound.

-

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds.

-

C3-Br (Tertiary Bromide): This bond is prone to reactions that proceed through a carbocation intermediate (Sₙ1, E1). The tertiary carbocation formed upon Br⁻ departure is stabilized by hyperconjugation from the three adjacent methyl and methylene groups. It is also susceptible to elimination reactions (E2) with strong, bulky bases.

-

C1-Br (Primary Bromide): This bond is sterically unhindered and is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. It is also capable of participating in the formation of Grignard reagents.[11][12]

This dual reactivity allows for stepwise functionalization, making it a valuable tool for building molecular complexity.

Caption: Differential reactivity pathways of this compound.

Protocol: Selective Grignard Reagent Formation

The primary bromide can be selectively converted into a Grignard reagent, leaving the tertiary bromide intact under carefully controlled conditions.[13] This mono-Grignard species is a powerful nucleophile for C-C bond formation.[12][14]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an activator)

-

Three-neck flask with condenser, dropping funnel, and nitrogen inlet

Procedure:

-

Apparatus Setup: Assemble the glassware and flame-dry it under a stream of dry nitrogen to remove all traces of moisture, which would quench the Grignard reagent.

-

Activation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask. Gently warm the flask until violet iodine vapors are observed, which indicates the activation of the magnesium surface. Cool to room temperature.

-

Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction is initiated when the brownish iodine color disappears and gentle bubbling is observed.

-

Addition: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.

-

Completion: After the addition is complete, stir the resulting gray-to-brown mixture for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent, 4-bromo-4-methylpentylmagnesium bromide, is ready for use in subsequent reactions (e.g., with aldehydes, ketones, or CO₂).[15]

Applications in Research and Drug Development

While specific drug candidates containing the this compound skeleton are not prominent in public literature, its value lies in its potential as a C5 building block or "scaffold" in medicinal chemistry. The introduction of bromine into molecular structures is a known strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity.[16]

The key applications derive from its bifunctional nature:

-

Synthesis of Carbocyclic and Heterocyclic Systems: The two bromine atoms can serve as handles for intramolecular cyclization reactions. For example, conversion of the primary bromide to a nucleophilic species (like a malonic ester anion) followed by intramolecular Sₙ1 or Sₙ2 displacement of the tertiary bromide can lead to the formation of five-membered rings.

-

Linker/Spacer in Complex Molecules: The compound can act as a linker to connect two different molecular fragments. One end can be reacted (e.g., via Grignard formation) while the other remains as a handle for a later synthetic step.

-

Fragment-Based Drug Discovery (FBDD): As a halogenated five-carbon fragment, it could be used in FBDD screening to identify binding interactions, with the bromine atoms providing vectors for further elaboration into more potent compounds.[16]

Caption: Conceptual applications of the bifunctional scaffold.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[17]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[17]

-

Pictograms:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[17]

-

Handling: Avoid breathing vapors. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[17]

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

References

-

This compound SDS, 24443-15-0 Safety Data Sheets - ECHEMI .

-

Chemical Properties of Butane, 1,3-dibromo-3-methyl- (CAS 24443-15-0) - Cheméo .

-

This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals .

-

This compound | CAS 24443-15-0 | SCBT - Santa Cruz Biotechnology .

-

This compound - LookChem .

-

This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific .

-

This compound - Stenutz .

-

1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem .

-

24443-15-0|this compound|BLD Pharm .

-

This compound | 24443-15-0 - ChemicalBook .

-

Grignard Reaction - University of Missouri–St. Louis .

-

CAS No : 24443-15-0 | Product Name : this compound - Pharmaffiliates .

-

1-Bromo-3-methylbutane | C5H11Br | CID 7891 - PubChem .

-

Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchGate .

-

Butane, 1,3-dibromo-3-methyl- - NIST WebBook .

-

1-BROMO-3-METHYLBUTANE - CAMEO Chemicals - NOAA .

-

The Grignard Reaction - University of California, Irvine .

-

SAFETY DATA SHEET - Fisher Scientific .

-

Aldrich 274372 - SAFETY DATA SHEET .

-

SAFETY DATA SHEET - CymitQuimica .

-

1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum - ChemicalBook .

-

1,2-DIBROMO-3,3-DIMETHYLBUTANE(640-21-1) 1H NMR spectrum - ChemicalBook .

-

Butane, 1,3-dibromo-3-methyl- - NIST WebBook .

-

Grignard Reagents - Purdue University .

-

1-Bromo-3-methylbutane synthesis - ChemicalBook .

-

This compound, 98% - Fisher Scientific .

-

Synthesis of 1-bromo-3-methylbutane Experiment - Course Hero .

-

2-METHYL-1-BUTEN-3-YNE synthesis - ChemicalBook .

-

Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane : r/chemhelp - Reddit .

-

Grignard Reagent Reaction Mechanism - YouTube .

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube .

-

, Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth... - YouTube .

-

2-Methyl-1-buten-3-yne 99 78-80-8 - Sigma-Aldrich .

-

2-METHYLBUT-1-EN-3-YNE | CAS 78-80-8 - Matrix Fine Chemicals .

-

1,1-Dibromo-3-methylbutane | C5H10Br2 | CID 13863828 - PubChem - NIH .

-

CAS No : 62127-59-7 | Product Name : 1,1-Dibromo-3-methylbutane - Pharmaffiliates .

-

Modeling the 1,3-dipolar cycloaddition of nitrones to vinylboranes in competition with boration, cyclization, and oxidation reactions - PubMed .

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science .

-

2,2-Dibromo-3-methylbutane | C5H10Br2 | CID 13047634 - PubChem - NIH .

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [stenutz.eu]

- 3. This compound | 24443-15-0 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Butane, 1,3-dibromo-3-methyl- (CAS 24443-15-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Butane, 1,3-dibromo-3-methyl- [webbook.nist.gov]

- 8. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 2-Methyl-1-buten-3-yne 99 78-80-8 [sigmaaldrich.com]

- 10. 2-METHYLBUT-1-EN-3-YNE | CAS 78-80-8 [matrix-fine-chemicals.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Grignard Reagents [chemed.chem.purdue.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. jms.ump.edu.pl [jms.ump.edu.pl]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 1,3-Dibromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure of 1,3-Dibromo-3-methylbutane, a halogenated alkane with potential applications in organic synthesis and drug development. This document moves beyond a simple recitation of facts to offer a deeper understanding of its structural characteristics, spectroscopic signature, and conformational behavior, grounded in established chemical principles.

Core Molecular Identity

This compound is a disubstituted bromoalkane. A fundamental understanding of its basic molecular properties is the cornerstone of any further investigation.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 24443-15-0 | [1][2] |

| Molecular Formula | C₅H₁₀Br₂ | [1][2] |

| Molecular Weight | 229.94 g/mol | [1][2] |

| Canonical SMILES | CC(C)(Br)CCBr | N/A |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| Boiling Point | 181.6 °C at 760 mmHg | [3] |

| Density | 1.672 g/cm³ | [3] |

| Refractive Index | 1.5041 | [3] |

Spectroscopic Characterization: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to exhibit three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 - 3.8 | Triplet | 2H | -CH₂Br | Protons on the carbon bearing the primary bromine are deshielded by the electronegative bromine atom. The signal is split into a triplet by the adjacent methylene protons. |

| ~2.4 - 2.6 | Triplet | 2H | -CH₂- | These methylene protons are adjacent to both the primary bromo-substituted carbon and the quaternary carbon, leading to a moderate downfield shift. They are split into a triplet by the adjacent methylene protons. |

| ~1.8 - 2.0 | Singlet | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. The proximity to the tertiary bromine atom causes a downfield shift compared to a typical methyl group. |

The carbon NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~70 - 75 | Quaternary | -C(CH₃)₂Br | The quaternary carbon atom bonded to a bromine atom is significantly deshielded. |

| ~50 - 55 | Methylene | -CH₂- | The methylene carbon adjacent to the quaternary center. |

| ~35 - 40 | Methylene | -CH₂Br | The methylene carbon bonded to the primary bromine atom. |

| ~30 - 35 | Methyl | -C(CH₃)₂ | The two equivalent methyl carbons. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The fragmentation pattern would likely involve the loss of bromine atoms and alkyl fragments.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its application in organic chemistry.

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is the hydrobromination of 3-methyl-1-butene followed by allylic bromination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol Insight: The first step involves the Markovnikov addition of hydrogen bromide to the alkene, which proceeds via a stable tertiary carbocation intermediate. The second step is a free-radical allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (light or heat), which selectively brominates the carbon adjacent to the double bond that would be formed in an elimination reaction.

Reactivity Profile

This compound possesses two bromine atoms in different chemical environments: a primary and a tertiary bromide. This structural feature dictates its reactivity.

-

Nucleophilic Substitution: The primary bromide is susceptible to SN2 reactions with good nucleophiles. The tertiary bromide is sterically hindered for SN2 reactions but can undergo SN1 reactions, especially in polar protic solvents, due to the formation of a stable tertiary carbocation.

-

Elimination Reactions: Treatment with a strong, non-nucleophilic base will likely lead to elimination reactions. Depending on the reaction conditions, a mixture of elimination products could be formed.

Conformational Analysis

The rotational freedom around the C-C single bonds in this compound gives rise to various conformational isomers. A detailed understanding of these conformers and their relative stabilities is crucial for predicting its behavior in chemical reactions.

Due to the presence of bulky bromine atoms and methyl groups, steric hindrance plays a significant role in determining the preferred conformations. The most stable conformers will be those that minimize these steric interactions.

Caption: Simplified energy relationship between gauche and anti conformations.

Expert Insight: In the context of the C2-C3 bond, the anti-conformation, where the bulky bromomethyl group and one of the methyl groups are positioned 180° apart, is expected to be the most stable due to minimized steric strain. Gauche conformations, where these groups are in closer proximity (60° dihedral angle), will be higher in energy. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Conclusion

This compound is a structurally interesting molecule with distinct chemical reactivity at its two bromine-substituted centers. While experimental spectroscopic data remains to be fully documented in the public domain, theoretical predictions provide a solid framework for its structural elucidation. The synthetic and conformational analysis presented in this guide offers valuable insights for researchers and professionals working in the fields of organic synthesis and drug discovery, enabling a more informed approach to its potential applications.

References

-

Butane, 1,3-dibromo-3-methyl-. National Institute of Standards and Technology. [Link]

-

This compound. LookChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-3-methylbutane from Isoprene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-3-methylbutane from isoprene. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the hydrobromination of isoprene, offers a detailed experimental protocol, and discusses critical safety considerations. The synthesis is grounded in the principles of electrophilic addition, with a particular focus on Markovnikov's rule and the factors influencing product distribution. This guide aims to bridge theoretical concepts with practical laboratory application, providing a robust resource for the successful synthesis and characterization of this compound.

Introduction: Significance and Synthetic Context

This compound is a valuable halogenated aliphatic compound utilized in various organic syntheses. Its bifunctional nature, possessing two bromine atoms at different positions, allows for a range of subsequent chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Isoprene (2-methyl-1,3-butadiene), a readily available and inexpensive starting material derived from both petrochemical and biological sources, serves as an ideal precursor for the synthesis of this compound. The reaction proceeds via the electrophilic addition of hydrogen bromide (HBr) across the conjugated diene system of isoprene. Understanding the regioselectivity of this addition is paramount to achieving a high yield of the desired product. A competing reaction can occur with isoprene and hydrogen bromide, which can also yield 1-bromo-3-methyl-2-butene as a 1,4-addition product, and 3-bromo-2-methyl-1-butene as a 1,2-addition product[1].

This guide will focus on the synthesis of the double addition product, this compound.

Mechanistic Insights: The Hydrobromination of Isoprene

The synthesis of this compound from isoprene involves the addition of two equivalents of hydrogen bromide across the double bonds of the isoprene molecule. This reaction is a classic example of electrophilic addition to an alkene.

2.1. The First Addition: Adherence to Markovnikov's Rule

The initial step is the protonation of one of the double bonds by HBr. Isoprene has two double bonds, and the initial protonation can occur at either C1 or C4. However, the subsequent carbocation stability dictates the major pathway.

-

Protonation at C1: This leads to the formation of a tertiary allylic carbocation, which is highly stabilized by both hyperconjugation and resonance.

-

Protonation at C4: This results in a primary carbocation, which is significantly less stable.

Therefore, the reaction proceeds predominantly through the more stable tertiary allylic carbocation intermediate. According to Markovnikov's rule, the hydrogen atom of HBr adds to the carbon atom of the double bond that has the greater number of hydrogen atoms[2][3][4]. In the case of isoprene, this means the hydrogen adds to the C1 or C4 position. The subsequent attack of the bromide ion (Br-) can then occur at either C2 or C4 of the resonance-stabilized carbocation, leading to 1,2- and 1,4-addition products, respectively.

2.2. The Second Addition: Formation of the Dibromide

The second equivalent of HBr adds across the remaining double bond of the monobrominated intermediate. The regioselectivity of this second addition is also governed by Markovnikov's rule, leading to the formation of the more stable carbocation. This ultimately results in the desired this compound.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Isoprene | 68.12 | 13.6 g (20 mL) | 0.2 | >95% | [e.g., Sigma-Aldrich] |

| Hydrobromic acid | 80.91 | 81.8 g (55 mL) | 1.0 | 48% in water | [e.g., Fisher Scientific] |

| Dichloromethane | 84.93 | 100 mL | - | ACS grade | [e.g., VWR] |

| Saturated NaHCO₃ soln. | - | 50 mL | - | - | Lab prepared |

| Anhydrous MgSO₄ | 120.37 | 5 g | - | - | [e.g., Alfa Aesar] |

3.2. Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

3.3. Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice bath on a magnetic stirrer.

-

Reagent Addition: Charge the flask with 13.6 g (20 mL) of isoprene and 50 mL of dichloromethane.

-

Controlling Reaction Temperature: Cool the solution to 0-5 °C with stirring.

-

Slow Addition of HBr: Slowly add 81.8 g (55 mL) of 48% hydrobromic acid to the stirred solution via the dropping funnel over a period of approximately 1 hour. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Workup - Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification - Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator.

-

Purification - Distillation: Purify the crude product by vacuum distillation to obtain this compound. The boiling point is approximately 181.6 °C at 760 mmHg[5].

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions and Waste Disposal

4.1. Hazard Identification and Personal Protective Equipment (PPE)

-

Isoprene: Highly flammable liquid and vapor.[6][7] It is a suspected carcinogen and may cause genetic defects.[7][8] It can cause skin and eye irritation.[8]

-

Hydrogen Bromide (HBr): Highly corrosive and toxic.[9] Causes severe skin burns and eye damage.[9] May cause respiratory irritation.[9]

-

Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

Mandatory PPE:

-

Chemical-resistant gloves (nitrile or neoprene)

-

Safety goggles and a face shield

-

Flame-retardant lab coat

-

Work should be conducted in a well-ventilated chemical fume hood.[6][9]

4.2. Handling and Storage

-

Isoprene should be stored in a flammable liquids cabinet, away from heat and ignition sources.[6][7]

-

Hydrobromic acid should be stored in a corrosion-resistant cabinet.

-

All containers should be kept tightly closed in a dry and well-ventilated place.[10]

4.3. Waste Disposal

-

All organic waste, including the reaction mixture and solvent washes, should be collected in a designated halogenated organic waste container.

-

Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (229.94 g/mol ) and provide fragmentation patterns characteristic of the structure.[11][12]

-

Infrared (IR) Spectroscopy: Will show characteristic C-Br stretching frequencies.

-

Physical Properties: The boiling point (181.6 °C at 760 mmHg) and density (1.672 g/cm³) can be compared to literature values.[5]

Conclusion

The synthesis of this compound from isoprene via hydrobromination is a well-established and efficient method. A thorough understanding of the underlying electrophilic addition mechanism, particularly the application of Markovnikov's rule, is crucial for maximizing the yield of the desired product. Strict adherence to safety protocols is essential when handling the hazardous reagents involved. The detailed experimental protocol and characterization methods provided in this guide offer a comprehensive resource for researchers and scientists in the field of organic synthesis.

References

-

LookChem. This compound. [Link]

-

PubChem. 1,1-Dibromo-3-methylbutane | C5H10Br2 | CID 13863828. [Link]

-

PubChem. (2S,3R)-1,3-dibromo-2-methylbutane. [Link]

-

Stenutz. This compound. [Link]

- Google Patents. CN1323771A - Method for preparing 1-bromo-3-methyl-2-butene.

-

Addressee Name. Global Product Strategy (GPS) Safety Summary Isoprene. [Link]

-

Avogadro. Markovnikov's Rules. [Link]

-

Master Organic Chemistry. Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]

-

Chemistry Steps. Markovnikov's Rule with Practice Problems. [Link]

-

Interscan Corporation. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]

Sources

- 1. CN1323771A - Method for preparing 1-bromo-3-methyl-2-butene - Google Patents [patents.google.com]

- 2. Markovnikovâs Rules - Avogadro [avogadro.cc]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lyondellbasell.com [lyondellbasell.com]

- 9. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 10. cpchem.com [cpchem.com]

- 11. 1,1-Dibromo-3-methylbutane | C5H10Br2 | CID 13863828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2S,3R)-1,3-dibromo-2-methylbutane | C5H10Br2 | CID 129404556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,3-Dibromo-3-methylbutane: A Technical Guide

Introduction

1,3-Dibromo-3-methylbutane is a halogenated alkane of significant interest in synthetic organic chemistry, often serving as a precursor or intermediate in the formation of more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed portrait of the molecule's identity, purity, and structural features. This guide offers an in-depth analysis of the spectroscopic data for this compound, grounded in established scientific principles and tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound (C₅H₁₀Br₂) reveals a five-carbon chain with bromine atoms at the first and third positions, and two methyl groups also attached to the third carbon. This arrangement gives rise to distinct spectroscopic signatures that will be explored in detail.

Caption: Molecular graph of this compound with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for this compound, the following data is based on validated prediction algorithms. These predictions provide a reliable estimation of the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Triplet | 2H | -CH₂-Br (H¹) |

| ~2.4 | Triplet | 2H | -CH₂- (H²) |

| ~1.8 | Singlet | 6H | -C(Br)(CH₃)₂ (H⁴, H⁵) |

Interpretation and Rationale:

The methylene protons adjacent to the primary bromine atom (H¹) are expected to be the most deshielded due to the electronegativity of bromine, hence their predicted downfield shift of around 3.4 ppm. These protons are coupled to the adjacent methylene group (H²), resulting in a triplet multiplicity. The methylene protons at the C² position are predicted to resonate at approximately 2.4 ppm, also appearing as a triplet due to coupling with the H¹ protons. The six protons of the two equivalent methyl groups (H⁴ and H⁵) are attached to a quaternary carbon and thus show no coupling, resulting in a singlet. Their chemical shift is predicted to be the most upfield at around 1.8 ppm.

Caption: Proposed major fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 35-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence and number of bromine atoms in the fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating predicted NMR data, theoretical IR absorptions, and experimental MS fragmentation patterns, provides a robust framework for its structural elucidation and characterization. This guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this important chemical intermediate and facilitating its application in various fields of chemical synthesis and development.

References

Physical properties of 1,3-Dibromo-3-methylbutane (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1,3-Dibromo-3-methylbutane

Introduction

This compound (CAS No. 24443-15-0) is a halogenated alkane that serves as a valuable building block in organic synthesis.[1][2] As a tertiary alkyl halide, its reactivity and physical characteristics are of significant interest to researchers in medicinal chemistry and materials science. Understanding its fundamental physical properties, such as boiling point and density, is critical for its effective handling, purification, and application in synthetic protocols. This guide provides a detailed examination of these properties, supported by experimental methodologies for their verification, tailored for professionals in drug development and chemical research.

Molecular Structure and Identity

The structural arrangement of a molecule is the primary determinant of its physical and chemical properties. This compound possesses a branched carbon skeleton with two bromine substituents.

Caption: Molecular structure of this compound.

Core Physical Properties

The key physical constants for this compound are summarized below. These values are essential for predicting the compound's behavior under various experimental conditions, from reaction setups to purification processes like distillation.

| Property | Value | Source(s) |

| CAS Registry Number | 24443-15-0 | [1][2][3] |

| Molecular Formula | C₅H₁₀Br₂ | [1][2][3][4] |

| Molecular Weight | 229.94 g/mol | [3][4] |

| Boiling Point | 181.6 °C at 760 mmHg | [5] |

| Density | 1.672 - 1.690 g/cm³ | [3][5] |

Boiling Point Analysis

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported boiling point is 181.6 °C at standard pressure (760 mmHg).[5] This relatively high boiling point is a direct consequence of its molecular characteristics:

-

Molecular Weight: The presence of two heavy bromine atoms significantly increases the molecule's molar mass (229.94 g/mol ), leading to stronger intermolecular van der Waals dispersion forces.[6] These forces require more thermal energy to overcome, resulting in a higher boiling point compared to lighter alkanes.[7]

-

Molecular Structure: As a tertiary alkyl halide, this compound features a branched structure. Generally, branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact.[6][8] This typically lowers the boiling point compared to a straight-chain isomer of the same molecular weight.[7] However, the dominant effect of the high molecular weight still ensures a high overall boiling point.

Density Analysis

Density is a measure of mass per unit volume. This compound is reported to have a density of approximately 1.672 g/cm³ to 1.690 g/cm³.[3][5] This value, significantly greater than that of water (approx. 1 g/cm³), is primarily due to the high atomic mass of the two bromine atoms contained within a relatively small molecular volume. This property is crucial for experimental procedures such as liquid-liquid extractions, where it will form the lower organic layer when extracted with an aqueous solution.

Experimental Verification Protocols

While literature values provide a reliable baseline, experimental verification of physical properties is a cornerstone of scientific integrity. It confirms sample purity and provides precise data for process optimization.

Protocol 1: Boiling Point Determination via Thiele Tube

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of liquid.[9] The principle relies on matching the sample's vapor pressure with the external pressure.

Methodology

-

Sample Preparation: Attach a small glass vial (e.g., a Durham tube) to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[9]

-

Filling: Add approximately 0.5 mL of this compound to the vial.

-

Capillary Insertion: Place a melting-point capillary tube, sealed end up, into the liquid in the vial.[9]

-

Heating: Place the entire assembly into a Thiele tube containing high-boiling mineral oil, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[10]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube. This indicates the temperature has exceeded the boiling point.

-

Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn into the capillary tube.[10] This is the point where the external pressure overcomes the vapor pressure of the sample.

-

Recording: Record the temperature and the ambient barometric pressure.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Protocol 2: Density Determination

The density of a liquid can be accurately determined by measuring the mass of a precisely known volume.[11]

Methodology

-

Mass of Empty Cylinder: Using an analytical balance, measure and record the mass of a clean, dry 10 mL graduated cylinder.

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]

-

Mass of Filled Cylinder: Measure and record the mass of the graduated cylinder containing the liquid.

-

Calculation:

-

Repeatability: For enhanced precision, repeat the measurement at least three times and calculate the average density.[12]

Caption: Workflow for the Experimental Determination of Liquid Density.

Conclusion

The physical properties of this compound, namely its boiling point of 181.6 °C and density around 1.68 g/cm³, are dictated by its high molecular weight and branched tertiary structure. These characteristics are fundamental to its handling, purification by distillation, and behavior in reaction mixtures. The experimental protocols outlined provide a robust framework for researchers to verify these properties, ensuring data accuracy and reinforcing the principles of sound scientific practice in the laboratory.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment 1 - Density, Measurement, & Error. Retrieved from [Link]

-

Quora. (2021, June 29). What is the decreasing order of boiling points of alkyl halides?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Wisconsin Colleges. (n.d.). Chapter 7 Notes: Alkyl Halides. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1,3-dibromo-3-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Butane, 1,3-dibromo-3-methyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound|lookchem [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chapter 7 Notes [web.pdx.edu]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chm.uri.edu [chm.uri.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

Navigating the Synthesis and Safety of 1,3-Dibromo-3-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-3-methylbutane, a halogenated alkane, serves as a key intermediate in various organic syntheses, including the development of novel pharmaceutical compounds. Its unique structural features make it a valuable building block, but also impart specific reactivity and potential hazards that necessitate a thorough understanding for safe and effective handling. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the "Why"

A proactive approach to safety begins with a deep understanding of the inherent hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate its handling procedures.[1]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

The presence of two bromine atoms on the butane chain significantly influences its reactivity and toxicological profile. The tertiary bromide at the 3-position is particularly susceptible to nucleophilic substitution, a desirable trait in synthesis but also a potential source of unwanted reactions with biological macromolecules if handled improperly. The primary bromide at the 1-position is less reactive but still contributes to the overall hazardous nature of the compound.

The "Danger" signal word associated with this chemical underscores the potential for serious injury, particularly to the eyes.[1] This is not merely an irritant; it can cause irreversible damage. The causality behind this lies in the ability of the bromoalkane to alkylate proteins and other critical biomolecules within the eye, leading to cell death and tissue damage.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a multi-layered approach to exposure control is paramount. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[1][2] This is non-negotiable. The rationale is to maintain any potential vapors or aerosols below their occupational exposure limits and away from the user's breathing zone. The fume hood's exhaust system effectively captures and removes these contaminants. All manipulations of this chemical, including weighing, transferring, and reactions, must be conducted within a properly functioning fume hood.

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[2][3] The first few seconds after an exposure are critical, and immediate flushing is the most effective way to mitigate severe eye or skin damage.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE provides a crucial barrier in the event of an unexpected splash or release.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][3] | Protects against splashes and vapors that can cause serious eye damage. Contact lenses should not be worn as they can trap the chemical against the eye.[4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or perforation. | Prevents skin irritation and potential absorption. Contaminated clothing should be removed immediately and washed before reuse.[1] |

| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. In the event of a large spill or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1] | Protects the respiratory tract from irritation and potential systemic effects from inhalation. |

The choice of glove material is critical. While general-purpose latex gloves are common in laboratories, they offer poor resistance to many organic solvents and halogenated compounds. Nitrile and neoprene provide a more robust barrier against this compound.

Safe Handling and Storage: Procedural Discipline

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the chemical's integrity.

Handling

-

Work in a well-ventilated area: As stated previously, all work must be conducted in a chemical fume hood.[1]

-

Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

-

Prevent aerosol formation: Avoid actions that could generate dust or aerosols.[1]

-

Use non-sparking tools: This is particularly important as some related bromoalkanes are flammable.[3]

-

Grounding and bonding: For larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.

-

Personal hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

Storage

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals.[2][5] The rationale for avoiding bases is to prevent elimination reactions that could generate flammable byproducts. Strong oxidizing agents can lead to vigorous and potentially explosive reactions.

-

Ignition sources: Store away from heat, sparks, and open flames.[3]

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

Accidental Release Measures

-

Small Spills:

-

Large Spills:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water may be ineffective.[3]

-

Specific Hazards: Combustion may produce toxic gases, including hydrogen bromide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Waste Disposal: Environmental Responsibility

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It is the responsibility of the waste generator to properly classify and label all waste materials. Do not dispose of this chemical down the drain.

Visualizations

Experimental Workflow: Safe Transfer of this compound

Caption: A flowchart illustrating the safe transfer of this compound.

Hazard Mitigation Logic

Caption: Logical relationship between hazard identification and mitigation strategies.

References

-

1-BROMO-3-METHYL BUTANE HAZARD SUMMARY. (URL: [Link])

Sources

A Technical Guide to the Stability, Storage, and Handling of 1,3-Dibromo-3-methylbutane

Abstract: 1,3-Dibromo-3-methylbutane is a valuable reagent in organic synthesis, characterized by its dual reactivity centers: a primary and a sterically hindered tertiary bromide. This structural complexity, particularly the tertiary alkyl halide moiety, renders the molecule susceptible to degradation via elimination and substitution pathways. This guide provides an in-depth analysis of the chemical stability of this compound, outlines the principal degradation mechanisms, and establishes rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring the compound's purity, maximizing experimental reproducibility, and ensuring laboratory safety.

Introduction

This compound (CAS No. 24443-15-0) is a halogenated alkane that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its utility stems from the differential reactivity of its two bromine atoms. The primary bromide is amenable to standard Sₙ2 reactions, while the tertiary bromide is prone to Sₙ1 and E1/E2 reactions. This latter feature is the primary source of the compound's inherent instability. Understanding the factors that govern its stability is paramount for researchers in synthetic chemistry and drug development to ensure the integrity of their starting materials and the success of their synthetic campaigns.

Physicochemical and Spectroscopic Data

A baseline understanding of the physical properties of this compound is essential for its proper handling and use.

| Property | Value | Source(s) |

| CAS Number | 24443-15-0 | [1][2][3] |

| Molecular Formula | C₅H₁₀Br₂ | [1][3][4] |

| Molecular Weight | 229.94 g/mol | [3][5] |

| Appearance | Clear colorless to yellow or brown liquid | [6] |

| Density | ~1.690 g/mL | [7] |

| Refractive Index (@ 20°C) | 1.5040 - 1.5080 | [6] |

| Boiling Point | 181.6 °C at 760 mmHg | [4] |

| Flash Point | 58.5 °C | [4] |

Core Chemical Stability and Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The presence of a tertiary carbon-bromine bond is the dominant factor controlling its reactivity and degradation profile.

The Decisive Role of the Tertiary Bromide

Tertiary alkyl halides are significantly more reactive than their primary or secondary counterparts in reactions that proceed through a carbocation intermediate (Sₙ1 and E1).[8][9][10] This is not because the tertiary alkyl halide itself is exceptionally stable, but rather because the tertiary carbocation formed upon dissociation of the bromide ion is stabilized by two key electronic effects:

-

Inductive Effect: The three alkyl groups attached to the carbocation center are electron-donating, helping to disperse the positive charge and stabilize the intermediate.[8]

-

Hyperconjugation: The sigma bonds of the adjacent C-H and C-C bonds can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge.[9]

This propensity to form a stable carbocation lowers the activation energy for dissociation, making the parent molecule more susceptible to degradation, particularly in the presence of nucleophiles or bases.[9][10]

Primary Decomposition Pathways

The two main pathways for the degradation of this compound are elimination and nucleophilic substitution, both primarily involving the reactive tertiary bromide.

-

Elimination (Dehydrohalogenation): In the presence of a base (even weak bases or basic surfaces), the molecule can undergo an E1 or E2 elimination reaction. This involves the removal of the tertiary bromine and a proton from an adjacent carbon, resulting in the formation of an alkene. This is a common and rapid degradation pathway.

-

Nucleophilic Substitution (Hydrolysis): Trace amounts of water can act as a nucleophile, attacking the electrophilic tertiary carbon in an Sₙ1 reaction. This leads to the formation of a tertiary alcohol and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Butane, 1,3-dibromo-3-methyl- [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound [stenutz.eu]

- 8. physicsforums.com [physicsforums.com]

- 9. why tertiary alkyl halide is stable than secondry alkyl halide in SN1 - askIITians [askiitians.com]

- 10. quora.com [quora.com]

1,3-Dibromo-3-methylbutane reaction with nucleophiles

An In-Depth Technical Guide to the Nucleophilic Reactivity of 1,3-Dibromo-3-methylbutane: Mechanisms and Synthetic Applications

Abstract

This compound is a bifunctional electrophile presenting a unique landscape for nucleophilic reactions. Its structure, featuring both a primary (C1) and a tertiary (C3) carbon-bromine bond, creates a fascinating dichotomy of reactivity. This guide offers a comprehensive analysis of the factors governing the competition between substitution (SN1, SN2) and elimination (E1, E2) pathways at these distinct sites. We will explore how the choice of nucleophile, base, solvent, and temperature dictates the reaction outcome, enabling chemists to selectively target one position over the other. Furthermore, this guide delves into advanced concepts such as intramolecular cyclization and neighboring group participation, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile building block in complex synthetic strategies.

Introduction to this compound

The utility of a chemical intermediate is often defined by its predictable reactivity. This compound stands out due to its inherent, predictable unpredictability, where reaction outcomes are finely tuned by experimental conditions. Understanding the structural and electronic properties of this molecule is paramount to controlling its chemical behavior.

Structure and Physicochemical Properties

This compound possesses a five-carbon backbone with bromine atoms at the 1- and 3-positions. The steric and electronic environment of each bromine atom is drastically different, which is the root of its diverse reactivity.

-

C1-Br Bond : This is a primary alkyl halide. The carbon is sterically accessible, making it an excellent candidate for bimolecular nucleophilic substitution (SN2).

-

C3-Br Bond : This is a tertiary alkyl halide. The carbon is sterically hindered, precluding SN2 reactions. However, the stability of a potential tertiary carbocation makes it susceptible to unimolecular pathways (SN1 and E1), while strong bases can induce bimolecular elimination (E2).

| Property | Value | Reference |

| CAS Number | 24443-15-0 | [1][2] |

| Molecular Formula | C₅H₁₀Br₂ | [1][2] |

| Molecular Weight | 229.94 g/mol | [1][2] |

| Boiling Point | 181.6°C at 760 mmHg | [3] |

| Density | 1.672 g/cm³ | [3] |

| Refractive Index | 1.5041 | [3] |

Synthesis Overview

This compound is typically synthesized from precursors like 3-methyl-1-butene or 3-methyl-2-buten-1-ol (prenyl alcohol) through electrophilic addition or substitution reactions involving bromine sources. For instance, the reaction of 3-methylbut-1-ene with a bromine source under specific conditions can yield the desired product.[4][5]

Core Mechanistic Principles: A Four-Way Competition

The reaction of this compound with a nucleophile/base is a classic case study in the competition between four fundamental pathways: SN1, SN2, E1, and E2. The outcome is determined by a careful interplay of substrate structure, nucleophile/base characteristics, solvent polarity, and temperature.

-

SN2 (Bimolecular Nucleophilic Substitution) : A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This pathway is favored by strong nucleophiles, aprotic polar solvents, and unhindered substrates (like the C1-Br position).[6][7]

-

SN1 (Unimolecular Nucleophilic Substitution) : A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This is favored by weak nucleophiles, polar protic solvents, and substrates that form stable carbocations (like the C3-Br position).[6][8]

-

E2 (Bimolecular Elimination) : A single, concerted step where a base removes a proton from a carbon adjacent to the leaving group, forming a double bond. This pathway requires a strong base and is favored by heat.[9][10]

-

E1 (Unimolecular Elimination) : A two-step process that also proceeds through a carbocation intermediate. Instead of attacking the carbocation, a weak base removes an adjacent proton to form a double bond. It competes directly with the SN1 pathway.[9][11]